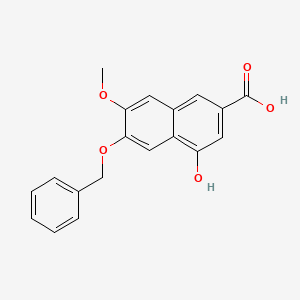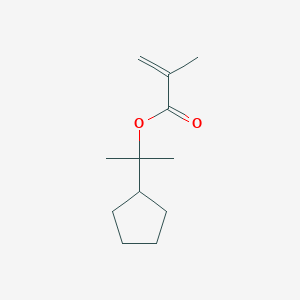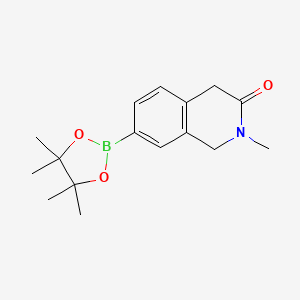![molecular formula C26H46 B13935722 2-n-Decylperhydroindeno[2,1-a]indene CAS No. 55191-42-9](/img/structure/B13935722.png)
2-n-Decylperhydroindeno[2,1-a]indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-n-Decylperhydroindeno[2,1-a]indene is a complex organic compound with the molecular formula C26H46 It is a derivative of indenoindene, characterized by a decyl group attached to the indenoindene core
Vorbereitungsmethoden
The synthesis of 2-n-Decylperhydroindeno[2,1-a]indene involves several steps. One common method includes the hydrogenation of indenoindene derivatives under specific conditions. The reaction typically requires a catalyst, such as palladium on carbon, and hydrogen gas. The process is carried out under controlled temperature and pressure to ensure the complete hydrogenation of the indenoindene core .
Industrial production methods may involve more scalable approaches, such as continuous flow hydrogenation, which allows for the efficient production of large quantities of the compound. This method ensures consistent quality and purity of the final product.
Analyse Chemischer Reaktionen
2-n-Decylperhydroindeno[2,1-a]indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas and a suitable catalyst, resulting in the formation of fully hydrogenated products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in fully saturated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2-n-Decylperhydroindeno[2,1-a]indene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural properties may allow it to interact with specific biological targets.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-n-Decylperhydroindeno[2,1-a]indene involves its interaction with molecular targets in biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
2-n-Decylperhydroindeno[2,1-a]indene can be compared with other similar compounds, such as:
Indenoindene: The parent compound, which lacks the decyl group. It has different reactivity and applications.
Perhydroindenoindene: A fully hydrogenated derivative of indenoindene, with different chemical properties.
Decylindene: A compound with a similar decyl group but different core structure.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
55191-42-9 |
|---|---|
Molekularformel |
C26H46 |
Molekulargewicht |
358.6 g/mol |
IUPAC-Name |
2-decyl-1,2,3,4,4a,4b,5,5a,6,7,8,9,9a,9b,10,10a-hexadecahydroindeno[2,1-a]indene |
InChI |
InChI=1S/C26H46/c1-2-3-4-5-6-7-8-9-12-20-15-16-24-22(17-20)19-26-23-14-11-10-13-21(23)18-25(24)26/h20-26H,2-19H2,1H3 |
InChI-Schlüssel |
FMFOWFYFUFZSMC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCC1CCC2C(C1)CC3C2CC4C3CCCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


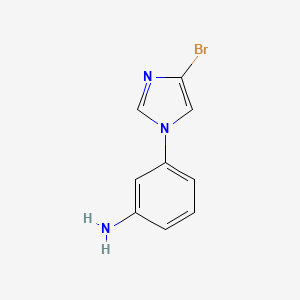
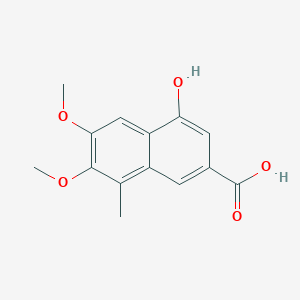
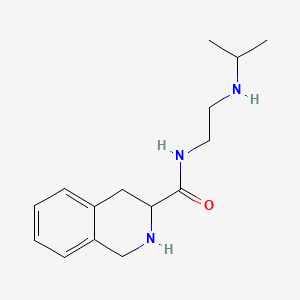
![4-Chloro-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13935654.png)
![3-[5-Methoxy-1-(3-phenoxy-benzenesulfonyl)-1h-indol-3-yl]-propionic acid](/img/structure/B13935655.png)
![7-chloro-3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13935662.png)
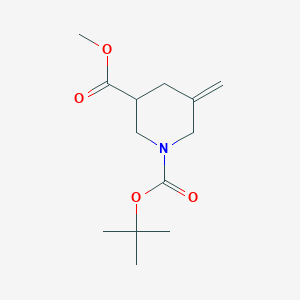
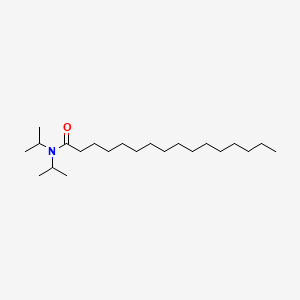
![2-[2-(4-Methyl-piperazin-1-yl)-quinolin-4-yl]-acetamide](/img/structure/B13935680.png)
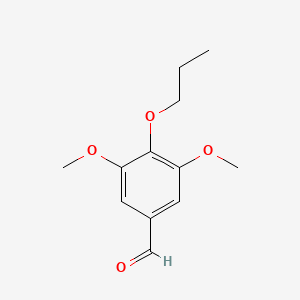
![6-chloromethyl-3,4-dihydro-2H-pyrano[2,3-c]pyridine](/img/structure/B13935695.png)
